molecular formula C16H27N6O6P B13862053 Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt

Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt

Cat. No.: B13862053
M. Wt: 435.36 g/mol
InChI Key: QVJJZPQQHXBBJK-GMKAKXBPSA-N
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Preparation Methods

The preparation of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves synthetic routes that typically include the use of stable isotope labeling. The compound is synthesized by incorporating carbon-13 isotopes into the molecular structure. The reaction conditions often require a controlled environment, such as a -20°C freezer and an inert atmosphere to prevent degradation

Chemical Reactions Analysis

Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of nucleotide phosphodiesters.

    Biology: Utilized in the study of cellular signaling pathways and enzyme kinetics.

    Medicine: Employed in research related to neurological disorders and the development of potential therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .

Comparison with Similar Compounds

Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt can be compared with other similar compounds, such as:

  • Adenosine Cyclic 2’,3’- (Hydrogen Phosphate)-13C5 Triethylammonium Salt
  • 2’,3’-cAMP-13C5
  • Cyclic 2’,3’-AMP-13C5
  • 2’,3’-Cyclic Adenosine Monophosphate-13C5
  • Adenosine Cyclic 2’,3’-Monophosphate-13C5 Triethylammonium Salt

The uniqueness of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt lies in its specific labeling with carbon-13 isotopes, which makes it particularly useful for detailed analytical studies and research applications.

Properties

Molecular Formula

C16H27N6O6P

Molecular Weight

435.36 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium

InChI

InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1;

InChI Key

QVJJZPQQHXBBJK-GMKAKXBPSA-N

Isomeric SMILES

CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N

Canonical SMILES

CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N

Origin of Product

United States

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